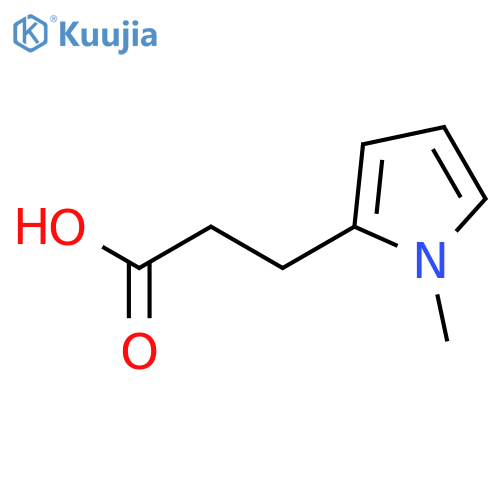Cas no 67838-90-8 (3-(1-methyl-1H-pyrrol-2-yl)propanoic acid)

67838-90-8 structure
商品名:3-(1-methyl-1H-pyrrol-2-yl)propanoic acid
CAS番号:67838-90-8
MF:C8H11NO2
メガワット:153.178442239761
MDL:MFCD12964785
CID:1088376
PubChem ID:12416647
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 1-methyl-1H-Pyrrole-2-propanoic acid
- 3-(1-METHYL-1H-PYRROL-2-YL)PROPANOIC ACID
- 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid
-
- MDL: MFCD12964785
- インチ: InChI=1S/C8H11NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-3,6H,4-5H2,1H3,(H,10,11)
- InChIKey: XSAZQIFVNCTKEU-UHFFFAOYSA-N
- ほほえんだ: CN1C=CC=C1CCC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-261812-0.5g |
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
67838-90-8 | 95% | 0.5g |
$233.0 | 2024-06-18 | |
| Enamine | EN300-261812-1.0g |
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
67838-90-8 | 95% | 1.0g |
$298.0 | 2024-06-18 | |
| Enamine | EN300-261812-10.0g |
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
67838-90-8 | 95% | 10.0g |
$1281.0 | 2024-06-18 | |
| Enamine | EN300-261812-1g |
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
67838-90-8 | 95% | 1g |
$351.0 | 2023-09-14 | |
| Enamine | EN300-261812-10g |
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
67838-90-8 | 95% | 10g |
$1851.0 | 2023-09-14 | |
| abcr | AB294627-1 g |
3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid, 95%; . |
67838-90-8 | 95% | 1 g |
€571.00 | 2023-07-20 | |
| TRC | M670105-50mg |
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
67838-90-8 | 50mg |
$ 95.00 | 2022-06-03 | ||
| Aaron | AR00J38G-500mg |
3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid |
67838-90-8 | 95% | 500mg |
$346.00 | 2025-02-28 | |
| Aaron | AR00J38G-5g |
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
67838-90-8 | 95% | 5g |
$1538.00 | 2023-12-13 | |
| 1PlusChem | 1P00J304-5g |
3-(1-Methyl-1h-pyrrol-2-yl)propanoic acid |
67838-90-8 | 95% | 5g |
$1700.00 | 2025-03-01 |
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid 関連文献
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
67838-90-8 (3-(1-methyl-1H-pyrrol-2-yl)propanoic acid) 関連製品
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:67838-90-8)3-(1-methyl-1H-pyrrol-2-yl)propanoic acid

清らかである:99%
はかる:1g
価格 ($):254.0